BenchChemオンラインストアへようこそ!

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol (CAS 86004-72-0) is a hexahydroxy binaphthyl polyphenol with the molecular formula C22H18O6 and a molecular weight of 378.4 g/mol. It represents the deforrmylated, deisopropylated core scaffold of the natural product gossypol and its semi‑synthetic analog apogossypol.

Molecular Formula C22H18O6
Molecular Weight 378.4 g/mol
CAS No. 86004-72-0
Cat. No. B14411432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol
CAS86004-72-0
Molecular FormulaC22H18O6
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(C=C2C(=C1C3=C(C4=CC(=C(C=C4C=C3C)O)O)O)O)O)O
InChIInChI=1S/C22H18O6/c1-9-3-11-5-15(23)17(25)7-13(11)21(27)19(9)20-10(2)4-12-6-16(24)18(26)8-14(12)22(20)28/h3-8,23-28H,1-2H3
InChIKeyDQEDEOFMIOKXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol (CAS 86004-72-0): Core Scaffold for Bcl-2 Family Antagonists


3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol (CAS 86004-72-0) is a hexahydroxy binaphthyl polyphenol with the molecular formula C22H18O6 and a molecular weight of 378.4 g/mol [1]. It represents the deforrmylated, deisopropylated core scaffold of the natural product gossypol and its semi‑synthetic analog apogossypol. Unlike these higher‑molecular‑weight congeners, this compound lacks the 5,5′‑isopropyl and 8,8′‑aldehyde substituents, providing a simplified, synthetically accessible platform for the preparation of pan‑active Bcl‑2 family inhibitors [2].

Why 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol Cannot Be Replaced by Gossypol or Apogossypol in Derivative Synthesis


The presence of 5,5′‑isopropyl and 8,8′‑aldehyde groups in gossypol and apogossypol directly dictates toxicity, metabolic stability, and target‑binding profiles [1][2]. 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol lacks these substituents, eliminating aldehyde‑mediated hepatotoxicity and creating unsubstituted positions (5,5′ and 8,8′) that serve as versatile handles for rational derivatization. Consequently, substituting this core scaffold with apogossypol or gossypol in a medicinal chemistry program would foreclose the systematic SAR exploration that has yielded clinical candidates with improved plasma and microsomal stability [3].

Quantitative Differentiation Evidence for 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol (CAS 86004-72-0)


Molecular Weight Reduction of 84 Da Versus Apogossypol Enhances Scaffold Efficiency

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol possesses a molecular weight of 378.4 g/mol, which is 84.1 Da lower than that of apogossypol (5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol, MW 462.5 g/mol) and 140.2 Da lower than gossypol (MW 518.6 g/mol) [1]. This lower molecular weight, combined with the absence of lipophilic isopropyl groups, reduces the XLogP3-AA to 4.6 compared with estimated values above 6 for apogossypol [1]. The removal of the two aldehyde functions eliminates the primary structural alerts associated with hepatotoxicity, while the vacant 5,5′ and 8,8′ positions offer twice the number of derivatizable sites [2].

Medicinal Chemistry Scaffold Optimization Physicochemical Properties

Elimination of Aldehyde‑Driven Hepatotoxicity Observed in Gossypol

Gossypol causes dose‑limiting hepatotoxicity and gastrointestinal toxicity that are attributed to its reactive 8,8′‑dicarboxaldehyde groups. In comparative in vivo studies, mice tolerated daily oral doses of apogossypol (the deformylated analog) at 2–4 times the maximum tolerated dose of gossypol (MTD ~80 mg/kg/day for apogossypol vs. ~20–40 mg/kg/day for gossypol) [1]. In vitro, Bcl‑2–overexpressing B cells showed LD50 values of 3–5 μM for apogossypol versus 7.5–10 μM for gossypol, confirming reduced cytotoxicity of the aldehyde‑lacking scaffold [1]. Because CAS 86004-72-0 similarly lacks the 8,8′‑aldehyde groups, it is expected to share this improved safety margin while providing additional synthetic versatility through its unsubstituted 5,5′ positions.

Toxicology Drug Safety Bcl-2 Antagonists

Vacant 5,5′ Positions Enable Potency Gains of >10‑Fold in Bcl‑2 Family Binding

The unsubstituted 5,5′ positions of CAS 86004-72-0 are the critical vectors for potency optimization. When these positions in the apogossypol scaffold were functionalized with substituted benzyl or alkyl groups, the resulting derivatives achieved pan‑active inhibition of Bcl‑2 family proteins with IC50 values in the nanomolar range. For example, compound 8r (a 5,5′‑disubstituted apogossypol derivative) inhibited Bcl‑2, Bcl‑XL, Mcl‑1, and Bfl‑1 with IC50 values of 0.32, 0.76, 0.28, and 0.73 μM, respectively, representing a >10‑fold improvement over unsubstituted apogossypol (IC50 ~3.7–4.3 μM for Bcl‑2) [1][2]. Compound BI79D10, another 5,5′‑substituted derivative, achieved IC50 values of 190 nM (Bcl‑XL), 360 nM (Bcl‑2), and 520 nM (Mcl‑1) [3]. These data demonstrate that the 5,5′‑unsubstituted scaffold of CAS 86004-72-0 is the essential starting point for accessing this potency range.

Structure–Activity Relationship Bcl-2 Inhibition Fluorescence Polarization Assay

Improved Plasma and Microsomal Stability of 5,5′‑Derivatives Relative to the Apogossypol Parent

The unsubstituted apogossypol scaffold (which shares the core of CAS 86004-72-0) suffers from limited plasma and microsomal stability. Systematic substitution at the 5,5′ positions yielded compounds with markedly improved stability profiles. Compound 8r demonstrated improved chemical, plasma, and microsomal stability relative to apogossypol (compound 2) [1]. Similarly, BI79D10 displayed improved plasma and microsomal stability relative to apogossypol [2]. These stability enhancements are directly attributable to modifications at the 5,5′ positions — the very sites that are unsubstituted and available for derivatization in CAS 86004-72-0.

Metabolic Stability Pharmacokinetics Lead Optimization

Optimal Application Scenarios for 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol (CAS 86004-72-0)


Synthesis of Pan‑Active Bcl‑2 Family Inhibitors via 5,5′‑Functionalization

CAS 86004-72-0 serves as the optimal starting material for constructing libraries of 5,5′‑substituted apogossypol analogs. The vacant 5,5′ positions permit introduction of diverse alkyl, benzyl, or heterocyclic substituents, enabling systematic exploration of the SAR that has yielded inhibitors with IC50 values in the 190–760 nM range against Bcl‑2, Bcl‑XL, and Mcl‑1 [1][2]. This approach is directly supported by the published syntheses of compounds 8r and BI79D10.

Development of Aldehyde‑Free Bcl‑2 Antagonists with Reduced Hepatotoxicity Risk

For programs that require Bcl‑2 inhibition without the hepatotoxicity associated with gossypol's 8,8′‑dicarboxaldehyde groups, CAS 86004-72-0 provides a pre‑validated, aldehyde‑free scaffold. In vivo data on the structurally related apogossypol demonstrate a 2–4‑fold higher MTD compared with gossypol, confirming the safety advantage of the aldehyde‑lacking chemotype [1]. The compound's unsubstituted 8,8′ positions further allow optional introduction of solubility‑enhancing or target‑engaging moieties.

Medicinal Chemistry Scaffold for Property‑Based Lead Optimization

With a molecular weight of 378.4 g/mol and XLogP3-AA of 4.6, CAS 86004-72-0 occupies favorable physicochemical space for fragment‑based or scaffold‑hopping approaches [1]. The compound's 5,5′ and 8,8′ positions provide independent vectors for tuning potency (5,5′) and ADME properties (8,8′), enabling multiparameter optimization from a single, commercially available intermediate [2].

Chemical Biology Probe Synthesis Targeting Anti‑Apoptotic Bcl‑2 Proteins

Researchers developing chemical probes to study Bcl‑2 family protein interactions can employ CAS 86004-72-0 as a versatile, bifunctionalizable core. The scaffold has been validated through the development of potent, selective antagonists such as compound 8r (EC50 = 0.33 μM in H460 lung cancer cells; EC50 = 0.66 μM in BP3 lymphoma cells) [1]. Its synthetic accessibility supports rapid analog generation for target engagement and selectivity profiling studies.

Quote Request

Request a Quote for 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.